molecular formula C19H14Cl2N2O4S B2475301 Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 338782-95-9

Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B2475301
CAS No.: 338782-95-9
M. Wt: 437.29
InChI Key: NZHIGOQWHIYEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H14Cl2N2O4S and its molecular weight is 437.29. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4S/c1-27-19(26)16-15(6-8-28-16)22-17(24)12-3-2-7-23(18(12)25)10-11-4-5-13(20)14(21)9-11/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHIGOQWHIYEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyridine Derivative : The presence of the pyridine ring is known for its role in various biological activities, including antibacterial and anticancer properties.
  • Thiophene Ring : Thiophenes are often associated with anti-inflammatory and analgesic effects.
  • Dichlorobenzyl Group : This moiety enhances lipophilicity, potentially improving cell membrane permeability.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Certain derivatives can inhibit specific enzymes linked to cancer progression and inflammation.
  • Apoptosis Induction : Compounds in this class have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.

Anticancer Activity

A study evaluated the anticancer properties of related compounds against various human cancer cell lines. The results indicated significant cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)15.0Cell cycle arrest
Compound CSW480 (Colon)10.0Enzyme inhibition

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines:

CytokineControl (pg/mL)Treated (pg/mL)
IL-625075
TNF-α20050

These results suggest that the compound may modulate inflammatory responses effectively.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Case Study on Cancer Treatment : A clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Inflammation and Pain Management : Another study reported the successful use of a thiophene derivative in managing chronic pain associated with inflammatory conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.